9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione
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Overview
Description
9-Methyl-7H-furo3,2-gbenzopyran-7-thione is a complex organic compound known for its unique chemical structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-7H-furo3,2-gbenzopyran-7-thione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of advanced purification methods like chromatography and crystallization ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-7H-furo3,2-gbenzopyran-7-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
9-Methyl-7H-furo3,2-gbenzopyran-7-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Methyl-7H-furo3,2-gbenzopyran-7-thione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar structure but with different substituents.
- 2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one : Another derivative with additional methyl groups.
- 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Contains methoxy groups instead of thione.
Uniqueness
9-Methyl-7H-furo3,2-gbenzopyran-7-thione is unique due to its specific thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
95231-06-4 |
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Molecular Formula |
C12H8O2S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
9-methylfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C12H8O2S/c1-7-11-9(4-5-13-11)6-8-2-3-10(15)14-12(7)8/h2-6H,1H3 |
InChI Key |
KTTYTLYEEXARRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2 |
Origin of Product |
United States |
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